3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Overview
Description
3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of both ester and sulfonyl groups makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Esterification: The initial step involves the esterification of 3-(methoxycarbonyl)benzyl alcohol with 2-[(2-nitrophenyl)sulfonyl]benzoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield. Additionally, industrial processes may employ alternative catalysts or solvents to optimize reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction of the nitro group: 3-(methoxycarbonyl)benzyl 2-[(2-aminophenyl)sulfonyl]benzoate.
Hydrolysis of the ester group: 3-(carboxy)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate.
Scientific Research Applications
3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Materials Science: It can be used in the design of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate exerts its effects depends on the specific reactions it undergoes. For instance:
Reduction of the nitro group: The nitro group is reduced to an amine, which can then participate in further chemical reactions.
Substitution reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
3-(Methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate: can be compared with similar compounds such as:
3-(Methoxycarbonyl)benzyl benzoate: Lacks the nitro and sulfonyl groups, making it less reactive in certain types of chemical reactions.
2-[(2-Nitrophenyl)sulfonyl]benzoic acid: Lacks the ester group, which limits its applications in esterification reactions.
The presence of both ester and sulfonyl groups in This compound makes it unique and versatile for various chemical transformations.
Properties
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8S/c1-30-21(24)16-8-6-7-15(13-16)14-31-22(25)17-9-2-4-11-19(17)32(28,29)20-12-5-3-10-18(20)23(26)27/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWHVRAIBNUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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